Testolic acid

Description

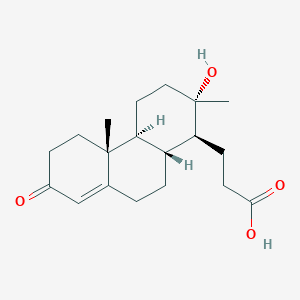

Structure

3D Structure

Properties

Molecular Formula |

C19H28O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

3-[(1S,2S,4aS,4bR,10aR)-2-hydroxy-2,4b-dimethyl-7-oxo-3,4,4a,5,6,9,10,10a-octahydro-1H-phenanthren-1-yl]propanoic acid |

InChI |

InChI=1S/C19H28O4/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2,23)16(14)5-6-17(21)22/h11,14-16,23H,3-10H2,1-2H3,(H,21,22)/t14-,15+,16+,18+,19+/m1/s1 |

InChI Key |

KMUJXIPRPXRPTP-DZBHQSCQSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC(C3CCC(=O)O)(C)O |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]([C@H]3CCC(=O)O)(C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC(C3CCC(=O)O)(C)O |

Origin of Product |

United States |

Nomenclature and Structural Classification Within Steroid Research

Testolic acid is systematically identified within the chemical and biological sciences through a specific set of names and a clear structural classification. Its nomenclature and classification are crucial for its unambiguous identification in research literature and databases.

The compound is a C19 steroid, meaning it possesses a 19-carbon core structure characteristic of androgens and their derivatives. nih.gov Structurally, it is classified as a seco-androstane. nih.gov The term "seco" indicates that one of the rings of the fundamental steroid nucleus has been broken. In the case of this compound, this cleavage occurs in the D-ring of the androstane (B1237026) skeleton.

Its formal chemical name according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is 13-hydroxy-3-oxo-13,17-secoandrost-4-en-17-oic acid. nih.gov This name precisely describes its molecular structure: a hydroxyl group at carbon 13, a ketone group at carbon 3, and a carboxylic acid group at carbon 17, with the bond between carbons 13 and 17 being severed. The "-en" suffix indicates a double bond within the steroid nucleus, located at the fourth carbon position.

In various research and chemical databases, this compound is also referred to by synonyms such as Testolate (in its anionic form) and its ChEBI (Chemical Entities of Biological Interest) identifier, CHEBI:17525. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 13-hydroxy-3-oxo-13,17-secoandrost-4-en-17-oic acid |

| Molecular Formula | C19H28O4 |

| ChEBI ID | CHEBI:17525 |

| PubChem CID | 439534 |

Biosynthesis and Metabolic Pathways of Testolic Acid

Enzymatic Hydrolysis Pathways: Formation from Testololactone (B45059) and Precursor Molecules

The primary route for testolic acid formation involves the enzymatic hydrolysis of testololactone. This process has been studied in various microbial systems, highlighting the enzymatic machinery responsible for this conversion.

Microbial Biotransformation Mechanisms and Organisms (e.g., Cephalosporium acremonium)

Cephalosporium acremonium has been identified as a key microorganism capable of producing this compound. Studies indicate that C. acremonium can ferment androstenedione (B190577), leading to the formation of testololactone, which is subsequently hydrolyzed to this compound researchgate.netconsensus.app. This microbial biotransformation pathway is significant as it offers a route to specific steroid derivatives that may be challenging to synthesize through purely chemical means researchgate.netmdpi.com. Other microorganisms, including species of Fusarium and Penicillium, have also been implicated in the biotransformation of various steroid precursors into testololactone researchgate.netmdpi.com.

Characterization of Enzymes Involved in this compound Formation

The formation of this compound from testololactone is catalyzed by a specific enzyme, often referred to as a steroid lactonase. Research has shown that a steroid-lactonase can be obtained from disrupted cells of Cephalosporium acremonium. This enzyme is capable of hydrolyzing testololactone derivatives, demonstrating its role in the production of this compound researchgate.netasm.org. While specific enzyme names and detailed characterization beyond their function in lactone hydrolysis are not extensively detailed in the provided search results, the existence of such enzymes is critical for this bioconversion researchgate.net.

Kinetic Studies of Enzymatic Reactions Leading to this compound

While direct kinetic studies specifically focused on the enzymatic hydrolysis of testololactone to this compound are not explicitly detailed with numerical data in the provided snippets, general principles of enzymatic reactions apply. The rate of such biotransformations is influenced by factors like enzyme concentration, substrate availability, temperature, and pH. Studies on the degradation of related compounds, such as FLT (flutamide), have shown that hydrolysis reactions can follow first-order kinetics and exhibit Arrhenius behavior, suggesting that similar kinetic analyses would be relevant for understanding the this compound formation pathway rsc.org. Further research would be needed to provide specific kinetic parameters for the enzymes involved in this compound synthesis.

Interplay with Androstenedione Metabolism and Other Steroidogenic Pathways

This compound's formation is closely linked to the metabolism of androstenedione, a key intermediate in the biosynthesis of androgens and estrogens wikipedia.orgmdpi.com. Androstenedione serves as a precursor for testololactone formation by microorganisms like C. acremonium researchgate.netconsensus.app. This highlights how microbial biotransformation pathways can tap into endogenous steroidogenic pathways. Steroidogenesis itself is a complex network involving enzymes like cholesterol side-chain cleavage enzyme (CYP11A1), 3β-hydroxysteroid dehydrogenase (HSD3B), and 17α-hydroxylase/17,20-lyase (CYP17A1) to convert cholesterol into hormones such as testosterone (B1683101) and estrogens mdpi.comkegg.jpfullscript.comgenome.jp. This compound, as a seco-androstane derivative, represents a catabolic or modified product within this broader metabolic landscape, potentially arising from the breakdown or transformation of these primary steroid hormones or their intermediates nih.govwikipedia.org. Studies have also noted the presence of this compound alongside other steroid hormones like estradiol (B170435) and estrone (B1671321) in various biological contexts, such as during gestation, indicating its integration within hormonal metabolic profiles frontiersin.orgresearchgate.netresearchgate.netresearchgate.netasm.orgmigal.org.il.

Comparative Analysis of Biosynthetic Routes for Seco-Androstane Derivatives

Seco-androstane derivatives, including this compound, can be synthesized through various routes, both chemical and biological. Microbial biotransformation offers a significant advantage in producing complex steroid structures, often with high specificity and under milder conditions compared to chemical synthesis researchgate.netmdpi.commedcraveonline.comnih.gov. Different microorganisms exhibit varying capabilities in steroid transformations, leading to diverse seco-androstane structures nih.gov. For instance, studies on bile acid catabolism in Pseudomonas species have revealed pathways leading to various seco-androstan-dione and seco-androsten-dione derivatives through mechanisms like Baeyer-Villiger oxidation nih.govacs.org. Comparative analyses of these microbial routes underscore the versatility of microorganisms in generating structurally diverse steroid compounds, with C. acremonium's role in this compound production being a specific example within this broader field of steroid biotransformation researchgate.netresearchgate.netasm.org.

Detection and Quantification in Biological Systems: Case Studies (e.g., Salamandra infraimmaculata Skin Mucus)

This compound has been detected and quantified in the skin mucus of Salamandra infraimmaculata migal.org.ilresearchgate.netresearchgate.netscribd.com. Studies analyzing the mucus from different populations of this amphibian have identified this compound as one of the secreted metabolites migal.org.ilresearchgate.netscribd.com. For instance, a study comparing normalized peak areas of this compound across three distinct salamander populations revealed its presence in their skin secretions researchgate.netresearchgate.net. The methodology typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for metabolite identification and quantification migal.org.ilresearchgate.netscribd.com.

Spatial and Environmental Influences on this compound Metabolite Profiles in Organisms

The environment and geographical location can influence the metabolite profiles of organisms, including the concentration and presence of compounds like this compound. Research on Salamandra infraimmaculata from various habitats in Israel suggests that environmental conditions may impact the quantity and composition of their skin mucus secretions migal.org.ilresearchgate.net. Differences in mucus composition, including this compound levels, have been observed between populations inhabiting distinct locations, such as the mountainous regions of Sasa and Manof, and the Dan River area migal.org.ilresearchgate.net. These variations may be attributed to the different environmental pressures and ecological niches these populations occupy migal.org.ilresearchgate.net.

Untargeted Metabolomics Approaches for this compound Identification and Profiling

Untargeted metabolomics is a key analytical strategy for identifying and profiling a wide range of metabolites in biological samples, including this compound. This approach allows for a comprehensive overview of the metabolic landscape without prior assumptions about the compounds present researchgate.netnih.gov. Studies on Salamandra infraimmaculata skin mucus have utilized untargeted metabolomics via LC-MS/MS to identify numerous metabolites, with this compound being among them migal.org.ilresearchgate.netscribd.com. Similarly, untargeted metabolomics has been applied to study metabolic changes in other biological contexts, such as in patients with primary hyperparathyroidism, where this compound glucuronide was identified researchgate.netnih.gov. In the context of semen analysis, untargeted metabolomics has also identified this compound, correlating its presence with seminal microbiota composition asm.org.

Investigation of this compound as a Metabolite in Non-Human Biological Secretions

This compound has been investigated as a metabolite in various non-human biological secretions beyond just skin mucus. Its presence has been noted in the seminal fluid, where it shows correlations with specific bacteria and may influence sperm DNA fragmentation asm.org. Furthermore, this compound has been identified in studies involving steroid biotransformations by fungi, indicating its role as a substrate or product in microbial metabolic pathways asm.orgcolab.ws. For instance, Cephalosporium species have been shown to transform steroids, with Cephalosporium acremonium converting certain precursors to this compound asm.org. In the context of animal nutrition, this compound has been identified among differential enriched metabolites during gestation in donkeys, suggesting its involvement in physiological processes colab.wsresearchgate.net.

Current Academic Significance and Research Gaps in Testolic Acid Studies

In recent years, Testolic acid has gained renewed academic significance, largely due to the advent of high-throughput metabolomics techniques. These technologies allow for the comprehensive analysis of small molecules in biological systems, and have led to the identification of this compound in various contexts, suggesting potential biological roles and utility as a biomarker.

Detailed research findings have identified this compound in several recent studies:

Gut Microbiome and Host Metabolism: A 2024 study highlighted that metabolites which directly impact host health, such as this compound, show significant differences between different dietary groups, underscoring the profound influence of diet on the gut microbiome and its functional output. researchgate.net Another study from the same year noted that this compound was among the metabolites that showed significant differences, suggesting its potential role in the interplay between diet, the gut microbiome, and host health.

Reproductive Health: A study on donkey gestation found that the plasma levels of this compound, along with other steroid metabolites, gradually increased as pregnancy progressed, indicating its potential involvement in the physiological changes of pregnancy. frontiersin.org Furthermore, a 2024 study on semen quality identified a negative correlation between Corynebacterium species and several metabolites, including this compound, suggesting a complex interaction between the seminal microbiota and metabolite composition that may affect sperm DNA fragmentation. nih.gov

Metabolomics in Other Biological Systems: this compound has also been identified in the skin mucus of the Near Eastern fire salamander (Salamandra infraimmaculata). researchgate.netmigal.org.il While its specific function in this context is yet to be elucidated, its presence in amphibian skin secretions, which are known to contain a rich array of bioactive compounds, opens up avenues for further investigation. researchgate.net

Despite these recent findings, significant research gaps remain in our understanding of this compound. The primary gap is the elucidation of its specific biological functions. While its association with various physiological states and microbial populations has been established, the precise mechanisms through which it exerts its effects are largely unknown. Further research is needed to determine if this compound is simply a metabolic byproduct or if it possesses intrinsic biological activity, for instance, as a signaling molecule or a modulator of enzymatic pathways.

Moreover, while it has been identified as a potential biomarker in several studies, its clinical or diagnostic utility has yet to be validated in larger-scale studies. Future research will likely focus on addressing these gaps, potentially uncovering novel roles for this once-obscure steroid metabolite in health and disease.

Molecular and Cellular Research on Testolic Acid Transformations

Substrate Specificity and Enzymatic Processing of Testolic Acid in Model Systems

The enzymatic processing of this compound is intricately linked to the biotransformation of other steroids, often appearing as an intermediate in microbial metabolic pathways. Research has shown that this compound can be produced through the enzymatic hydrolysis of testololactone (B45059). For instance, fermentation of androstenedione (B190577) with the microorganism Cephalosporium acremonium results in the formation of this compound. consensus.app

Fungi, particularly of the Penicillium genus, have been extensively studied for their ability to transform steroids. In Penicillium simplicissimum, this compound is a key intermediate in the conversion of progesterone (B1679170) to testololactone. researchgate.net The enzymatic machinery of these microorganisms, specifically Baeyer-Villiger monooxygenases (BVMOs), is responsible for the D-ring lactonization of various steroid substrates, leading to the formation of testololactone, from which this compound can be derived. colab.ws The conversion of this compound back to testololactone has been observed to be pH-dependent in P. simplicissimum, with acidic conditions (pH 1) favoring the lactone form. researchgate.net

The specificity of the enzymes involved in these transformations is noteworthy. While a broad range of steroids can be converted by fungal enzymes, the exact efficiency and the resulting metabolites can vary. For example, in addition to progesterone, other C-19 and C-21 steroids can also serve as precursors for testololactone formation in various fungi, implying that the enzymatic systems can accommodate a range of substrates, with this compound being a potential intermediate in these pathways. researchgate.net

Biomolecular Interaction Studies: Investigations into Ligand-Protein Binding (excluding pharmacological effects)

The study of the direct biomolecular interactions of this compound with proteins is an emerging area of research, with limited data available. One study investigating the effects of Mycoplasma bovis on bovine alveolar macrophages identified changes in the levels of various lipids, including this compound, suggesting a potential role or interaction of this compound within cellular protein networks, although specific binding partners were not identified. researchgate.net

In another study analyzing the seminal metabolome, this compound was found to have a negative correlation with the presence of Corynebacterium species. asm.org This suggests a potential interaction between the metabolite and bacterial proteins or an influence on the microbial environment, which in turn affects the protein expression of the microbiota. However, direct evidence of ligand-protein binding in this context is yet to be established.

Further research utilizing techniques such as protein microarrays or ligand binding assays will be necessary to fully elucidate the specific protein targets of this compound and the nature of these interactions. researchgate.netraybiotech.com

Cellular Metabolic Fates and Intermediate Metabolites in Microorganisms or Non-Human Models

The metabolic fate of this compound has been primarily investigated in microbial systems, where it is established as an intermediate in steroid degradation pathways. In fungi like Penicillium simplicissimum and Aspergillus parasiticus, this compound is part of the metabolic route that converts progesterone and dehydro-epi-androsterone (DHEA) into testololactone. researchgate.netcolab.ws The pathway involves the action of BVMOs, which catalyze the insertion of an oxygen atom into the D-ring of the steroid, leading to lactonization. colab.ws

In non-human animal models, this compound has been identified as a metabolite in donkey feces during gestation. A study on Dezhou donkeys revealed that the levels of this compound, along with other steroid metabolites, gradually increased as pregnancy progressed. frontiersin.orgnih.gov These changes were linked to alterations in the gut microbiota and were enriched in pathways related to steroid hormone biosynthesis. frontiersin.orgnih.gov This suggests that this compound may play a role in the complex endocrine changes that occur during pregnancy in this species. Furthermore, a glucuronidated form, this compound glucuronide, has also been detected, indicating that conjugation is a metabolic route for this compound in vivo. nih.gov

The following table summarizes the key findings on the metabolic fate of this compound in different non-human models:

| Model Organism | Sample Type | Key Findings | Associated Pathways | Reference(s) |

| Penicillium simplicissimum | Whole cells | Intermediate in the conversion of progesterone to testololactone. | Steroid biotransformation | researchgate.net |

| Aspergillus parasiticus | Growing cells | Intermediate in the conversion of DHEA to testololactone. | Steroid biotransformation, BVMO activity | colab.ws |

| Dezhou Donkey (Equus asinus) | Feces, Plasma | Levels increase during gestation. | Steroid hormone biosynthesis | frontiersin.orgnih.gov |

| Near Eastern fire salamander (Salamandra infraimmaculata) | Skin mucus | Detected as a metabolite with varying concentrations. | Not specified | migal.org.ilresearchgate.net |

Comparative Analysis of this compound Metabolism Across Diverse Biological Systems

A comparative analysis reveals that the metabolism of this compound is present across a diverse range of biological systems, from microorganisms to vertebrates, though its specific roles may differ.

In microorganisms , particularly fungi, this compound is a transient intermediate in the catabolism of more complex steroids. The primary metabolic flow is towards the production of testololactone, a more stable end product of the pathway in these organisms. researchgate.netcolab.ws The enzymatic machinery for these transformations, such as BVMOs, is a key feature of the metabolic capabilities of these fungi.

In mammals , as exemplified by the Dezhou donkey, this compound appears to be part of the endogenous steroid metabolome. Its increasing levels during pregnancy suggest a potential physiological role, possibly related to the regulation of steroid hormone balance. frontiersin.orgnih.gov The detection of its glucuronide conjugate also points to established detoxification and excretion pathways for steroid metabolites in vertebrates. nih.gov

In amphibians , the presence of this compound in the skin mucus of the Near Eastern fire salamander (Salamandra infraimmaculata) introduces another biological context. migal.org.ilresearchgate.net A study comparing different populations of this salamander found variations in the concentration of this compound in their mucus, which could be related to environmental factors or genetic differences between the populations. migal.org.il The function of this compound in salamander skin mucus is not yet understood but could be related to chemical defense or communication.

This comparative view highlights the versatility of this compound metabolism. While in fungi it is a step in a degradative pathway, in vertebrates it is a component of the complex network of steroid hormones and their metabolites.

The following table provides a comparative overview of this compound detection and metabolism in different biological systems:

| Biological System | Organism Example | Key Metabolic Feature | Potential Role | Reference(s) |

| Fungi | Penicillium simplicissimum | Intermediate in progesterone transformation | Step in a catabolic pathway | researchgate.net |

| Mammals | Dezhou Donkey | Endogenous metabolite, levels change with physiological state | Part of steroid hormone network | frontiersin.orgnih.gov |

| Amphibians | Salamandra infraimmaculata | Present in skin secretions, variable concentrations | Unknown, potential ecological role | migal.org.ilresearchgate.net |

Synthetic and Chemoenzymatic Methodologies for Testolic Acid Research

Academic Synthesis Strategies and Novel Pathways for Testolic Acid

The academic synthesis and production of this compound are primarily understood through its relationship with testololactone (B45059). This compound is notably produced via the enzymatic hydrolysis of testololactone consensus.appmdpi.com. While direct, purely chemical synthesis pathways for this compound are not extensively detailed in the readily available literature, the broader field of steroid chemistry involves complex organic synthesis strategies. For related compounds like testolone (RAD 140), synthesis typically involves intricate organic chemistry techniques to convert precursor molecules through a series of chemical reactions consensus.app. The formation of lactone structures within steroid skeletons, such as in testololactone, can be achieved through chemical methods like Baeyer-Villiger oxidation researchgate.net.

Chemoenzymatic Production and Modification of this compound Utilizing Microbial Systems

Chemoenzymatic approaches, particularly those employing microbial systems, are central to the production of this compound. Cephalosporium acremonium has been identified as a microorganism capable of producing this compound from androstenedione (B190577). This process is understood to occur through the enzymatic hydrolysis of testololactone, which itself can be formed from androstenedione consensus.appmdpi.com.

Beyond this specific example, a wide range of microorganisms, including fungi from genera such as Aspergillus, Fusarium, and Penicillium, are known for their ability to perform steroid biotransformations. These transformations can involve various enzymatic reactions, including hydroxylation, oxidation, and lactonization, yielding diverse steroid derivatives mdpi.comresearchgate.netslideshare.netscispace.comnih.gov. The Baeyer-Villiger monooxygenase (BVMO) enzyme activity is particularly relevant for the formation of lactone rings in steroid structures, a process linked to the production of compounds like testololactone mdpi.comcolab.ws.

| Microorganism | Substrate | Product(s) | Key Process | Reference |

| Cephalosporium acremonium | Androstenedione | This compound | Enzymatic hydrolysis of testololactone | consensus.appmdpi.com |

| Aspergillus sojae | Progesterone (B1679170) | Testololactone (up to 99% yield) | Baeyer-Villiger oxidation | mdpi.comresearchgate.net |

| Penicillium simplicissimum | Testosterone (B1683101) | Testololactone | Biotransformation | mdpi.comresearchgate.net |

| Various Fungi | Various Steroids (e.g., DHEA, Testosterone) | Testololactone, Hydroxylated derivatives | Hydroxylation, oxidation, lactonization | mdpi.comresearchgate.netnih.gov |

Derivatization and Structural Modification of this compound for Research Probes and Analogues

The provided literature does not extensively detail specific studies focused on the derivatization or structural modification of this compound itself to create research probes or analogues. While the broader field of steroid chemistry involves the synthesis of numerous derivatives and analogues for various research purposes, specific examples pertaining to this compound are not highlighted in the retrieved information.

Exploration of Novel Precursors and Substrates for this compound Synthesis

Androstenedione has been identified as a key precursor or substrate for the microbial production of this compound by Cephalosporium acremonium consensus.appmdpi.com. The broader landscape of steroid biotransformation demonstrates that various steroid structures can serve as substrates for microbial modification. For instance, progesterone and testosterone are commonly transformed by different fungal strains, leading to compounds such as testololactone mdpi.comresearchgate.net. Phytosterols have also been utilized as precursor materials in the semi-synthesis of testololactone researchgate.net. This indicates a general trend where diverse steroid skeletons can be subjected to microbial or enzymatic processes to yield modified compounds, suggesting potential avenues for exploring novel precursors for this compound or its related metabolites.

Compound List:

this compound

Testololactone

Androstenedione

Testosterone

Progesterone

Dehydroepiandrosterone (DHEA)

Testosterone propionate (B1217596)

Testosterone cypionate

Testosterone enanthate

Testosterone decanoate (B1226879)

Testolone (RAD 140)

Testolactam

Phytosterols

Advanced Analytical Techniques for Testolic Acid Characterization and Quantification

Chromatographic-Mass Spectrometric (LC-MS/MS) Method Development and Validation for Research Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of steroids in biological fluids. nih.govnih.gov While a specific, validated LC-MS/MS method for Testolic acid is not extensively documented in current literature, a robust method can be developed based on established principles for other steroid hormones.

Method Development:

A hypothetical, yet scientifically grounded, LC-MS/MS method for this compound would involve a reverse-phase chromatographic separation coupled with a triple quadrupole mass spectrometer. A C18 column would likely provide adequate separation from other endogenous steroids. nih.gov The mobile phase would likely consist of a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile, with a small percentage of formic acid to facilitate protonation. researchgate.net

For detection, electrospray ionization (ESI) in positive ion mode would be a suitable choice for the analysis of this compound. The precursor ion would correspond to the protonated molecule [M+H]+. Collision-induced dissociation (CID) of the precursor ion would generate specific product ions. Multiple reaction monitoring (MRM) would be employed for quantification, enhancing the selectivity and sensitivity of the assay.

Hypothetical LC-MS/MS Parameters for this compound Analysis:

| Parameter | Proposed Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation from potential interferences |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 321.2 (for [M+H]+ of this compound) |

| Product Ions (Q3) | Hypothetical transitions (e.g., m/z 285.2, m/z 121.1) |

| Collision Energy | Optimized for each transition |

Validation:

Method validation would be performed in accordance with established guidelines to ensure its reliability for research applications. Key validation parameters would include:

Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other endogenous compounds.

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of this compound in the biological matrix under different storage conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroids. researchgate.netrsc.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm its stereochemistry.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit characteristic signals for its various protons. For instance, the olefinic proton at C4 would appear as a singlet in the downfield region. The methyl protons at C18 and C19 would also be observable as sharp singlets. The complex multiplet patterns in the upfield region would correspond to the methylene (B1212753) and methine protons of the steroid backbone. rsc.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon at C3 would resonate at a characteristic downfield chemical shift. The olefinic carbons at C4 and C5, the carbon bearing the hydroxyl group (C13), and the carboxylic acid carbon (C17) would also have distinct chemical shifts. nih.govejournal.by

2D NMR Techniques:

To overcome the spectral overlap often encountered in the ¹H NMR spectra of steroids, 2D NMR experiments are crucial. mdpi.comnih.gov

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus elucidate the stereochemistry of the molecule.

Expected NMR Data for the Androstane (B1237026) Skeleton of this compound:

| Nucleus | Typical Chemical Shift Range (ppm) for Androstanes |

| ¹H | 0.5 - 5.5 |

| ¹³C | 10 - 220 |

Spectroscopic and Spectrometric Characterization Methods for this compound and Its Derivatives

In addition to LC-MS/MS and NMR, other spectroscopic and spectrometric techniques are valuable for the characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The α,β-unsaturated ketone moiety (enone) in the A-ring of this compound is a chromophore that absorbs UV radiation. A UV-Vis spectrum would show a characteristic absorption maximum (λmax) around 240 nm, which is typical for such systems in steroids. researchgate.net This property can be useful for preliminary detection and quantification.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch of the enone and the carboxylic acid), and carbon-carbon double bond (C=C stretch) functionalities. acs.orggoogle.comnih.gov

Expected IR Absorption Frequencies for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=O stretch (α,β-unsaturated ketone) | 1650 - 1685 |

| C=C stretch (alkene) | 1600 - 1650 |

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound and its derivatives, further confirming their identity. sciex.com

Quantitative Analysis Methodologies in Complex Biological Matrices for Research Profiling

The quantitative analysis of this compound in complex biological matrices such as serum, plasma, or urine is essential for research profiling studies. pjsir.orgoup.com The development of a robust and reliable quantitative method faces several challenges, including low endogenous concentrations, matrix interference, and the need for efficient sample preparation. nih.govresearchgate.nethelsinki.fi

Sample Preparation:

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. For urine samples, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be necessary to cleave any conjugated forms of this compound. mdpi.comnih.gov This is often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid fraction. nih.govnih.gov

Internal Standards:

The use of a suitable internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C₃-Testolic acid), which is not endogenously present and has similar physicochemical properties to the analyte.

Challenges in Quantification:

Availability of certified reference materials: The lack of certified reference materials for this compound can make it challenging to ensure the accuracy of the quantification.

Matrix effects: Co-eluting lipids and other endogenous compounds in biological samples can suppress or enhance the ionization of this compound, leading to inaccurate results. nih.gov

Stereoisomers: The presence of stereoisomers can complicate the analysis, requiring chromatographic methods with high resolving power.

Research Profiling:

For research profiling, a validated quantitative method allows for the investigation of the physiological and pathological roles of this compound. This can include studying its metabolic pathways, its association with certain diseases, and its response to various stimuli. dshs-koeln.deresearchgate.net

Future Directions and Emerging Research Avenues for Testolic Acid

Application of Omics Technologies (Genomics, Proteomics, Fluxomics) to Elucidate Testolic Acid Pathways

While metabolomics has been instrumental in identifying this compound in various biological contexts, a deeper understanding of its metabolic pathways necessitates the application of a broader range of omics technologies.

Genomics and Transcriptomics: The microorganisms known to produce this compound, such as various fungi, present an opportunity for genomic and transcriptomic analysis. By sequencing the genomes of these organisms, researchers can identify putative genes encoding the enzymes responsible for the biotransformation of steroid precursors into this compound. Comparative genomics between producing and non-producing strains can further narrow down the candidate genes. Transcriptomic studies, analyzing the complete set of RNA transcripts under different conditions (e.g., in the presence or absence of steroid substrates), can reveal which genes are upregulated during this compound production, providing strong evidence for their involvement in the pathway. For instance, studies on bovine alveolar macrophages infected with Mycobacterium tuberculosis have utilized transcriptome analysis alongside lipidomics, which included the detection of this compound, to understand the host's response to infection, suggesting a potential interplay between gene expression and this compound metabolism under pathological conditions. nih.gov

Proteomics: Proteomic analysis, which focuses on the entire set of proteins produced by an organism, can directly identify the enzymes involved in this compound metabolism. By comparing the proteomes of microbial cultures grown with and without steroid precursors, differentially expressed proteins can be identified and subsequently characterized. This approach can confirm the functional roles of genes identified through genomic and transcriptomic analyses.

Fluxomics: Metabolic flux analysis, or fluxomics, can provide a quantitative understanding of the flow of metabolites through the intricate network of biochemical pathways. By using isotopically labeled substrates (e.g., ¹³C-labeled steroids), researchers can trace the path of carbon atoms as they are incorporated into this compound and other metabolites. This powerful technique can elucidate the precise sequence of enzymatic reactions, identify rate-limiting steps, and quantify the efficiency of the biotransformation process.

Integrative multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for constructing a comprehensive model of this compound metabolism. Such models will not only illuminate the fundamental biology of this compound but also provide a roadmap for its potential biotechnological production.

Investigation of this compound as a Model Compound in Fundamental Steroid Biotransformation Research

The formation of this compound is a fascinating example of steroid biotransformation, particularly through the "biochemical Baeyer-Villiger oxidation" pathway. nih.gov This process, where a ketone is converted to an ester or lactone, is of significant interest in both academic research and industrial applications.

This compound, and its precursor testololactone (B45059), are products of the microbial degradation of various steroids, including androstenedione (B190577), progesterone (B1679170), and testosterone (B1683101). nih.govgithubusercontent.com Microorganisms such as Cephalosporium acremonium, Penicillium lilacinum, Aspergillus parasiticus, and Penicillium simplicissimum have been shown to catalyze these transformations. nih.govgithubusercontent.commetabolomics.secolab.ws The enzymatic hydrolysis of testololactone leads to the formation of this compound, which is often considered a terminal product in these pathways. colab.ws

Table 1: Microbial Biotransformation Leading to this compound

| Precursor Steroid | Microorganism | Key Transformation | Resulting Products |

| Androstenedione | Cephalosporium acremonium | Baeyer-Villiger oxidation, hydrolysis | Testololactone, this compound |

| Progesterone | Penicillium lilacinum | Side chain cleavage, Baeyer-Villiger oxidation, hydrolysis | Testosterone acetate, Testosterone, 4-androstene-3,17-dione, Testololactone, this compound |

| Dehydro-epi-androsterone (DHEA) | Aspergillus parasiticus | Oxidation, Baeyer-Villiger oxidation | Testololactone, 3β-hydroxy-17a-oxa-D-homoandrost-5-en-17-one |

| Various Steroids | Penicillium simplicissimum | Multi-functional catalysis | Testololactone, this compound |

Studying the enzymatic machinery responsible for these conversions in detail can provide fundamental insights into the mechanisms of steroid-modifying enzymes. This compound can serve as a model compound to:

Characterize Novel Enzymes: The enzymes that hydrolyze testololactone to this compound, likely esterases or lactonases, can be isolated and characterized. Understanding their substrate specificity, kinetics, and structural biology will expand our knowledge of this class of enzymes.

Elucidate Reaction Mechanisms: The Baeyer-Villiger monooxygenases (BVMOs) involved in the formation of the D-ring lactone are of particular interest due to their potential for stereospecific and regioselective oxidations, which are challenging to achieve through traditional chemical synthesis.

Explore Metabolic Pathways: The degradation of the steroid nucleus is a complex process in many microorganisms. Investigating the complete pathway leading to and from this compound can reveal novel strategies that microbes employ to catabolize these robust molecules.

Development of Novel Research Tools and Chemical Probes Based on this compound Structure

The unique structure of this compound, with its opened D-ring, offers a scaffold for the development of novel research tools and chemical probes to investigate steroid metabolism and signaling. While current research in this area is nascent, the potential is significant.

Future research could focus on:

Synthesis of Derivatives and Analogs: Chemical synthesis can be employed to create a library of this compound derivatives with modified functional groups. These analogs could be used to probe the active sites of steroid-metabolizing enzymes, potentially leading to the discovery of specific inhibitors or substrates.

Fluorescently Labeled Probes: Attaching a fluorescent tag to the this compound molecule could enable researchers to visualize its uptake, localization, and transport within living cells or tissues. Such probes would be invaluable for studying the dynamics of steroid metabolism in real-time.

Affinity-Based Probes: Immobilizing this compound or its derivatives onto a solid support could be used to create affinity columns for the purification of proteins that bind to it, such as enzymes or potential receptors. This would facilitate the identification and characterization of novel components of steroid metabolic pathways.

The development of such tools would not only advance our understanding of this compound's own biology but also provide new avenues for investigating the broader field of steroid biochemistry.

Interdisciplinary Approaches in this compound Research (e.g., chemical ecology, synthetic biology)

The future of this compound research will greatly benefit from interdisciplinary collaborations that bridge different scientific fields.

Chemical Ecology: The detection of this compound in diverse natural environments, such as the skin mucus of salamanders (Salamandra infraimmaculata) and in the complex ecosystem of the donkey hindgut, points towards a potential role in chemical ecology. nih.govmigal.org.il In the case of salamanders, skin secretions are known to be a source of bioactive compounds that can serve as defense mechanisms against predators or microorganisms. migal.org.il The presence of this compound in this context raises intriguing questions about its potential function as a pheromone, an antimicrobial agent, or a component of a more complex chemical signaling system. Future research in this area could involve:

Investigating the biological activity of this compound on relevant microorganisms or in animal behavior assays.

Exploring the correlation between the abundance of this compound and specific ecological factors, such as diet, habitat, or the presence of certain microbial symbionts.

Synthetic Biology: The elucidation of the enzymatic pathways leading to this compound opens the door for synthetic biology approaches to produce this and related compounds. By identifying the key enzymes involved in its biosynthesis, researchers can engineer microbial chassis, such as E. coli or Saccharomyces cerevisiae, to produce this compound from simple and inexpensive starting materials. This could involve:

Heterologous expression of the identified biosynthetic genes in a suitable host organism.

Metabolic engineering of the host's native metabolism to increase the precursor supply and optimize the production flux towards this compound.

Using protein engineering to modify the substrate specificity or catalytic efficiency of the involved enzymes to produce novel steroid derivatives.

Such synthetic biology platforms would not only provide a sustainable source of this compound for further research but also have the potential for the industrial production of valuable steroid-based compounds.

Q & A

Q. How can researchers integrate computational modeling with wet-lab experiments to study this compound’s mechanism of action?

- Methodological Answer: Develop QSAR (quantitative structure-activity relationship) models to predict biological activity. Validate in vitro using cell-based assays (e.g., luciferase reporter systems) and correlate predictions with experimental IC50 values .

Data Analysis and Reporting

Q. What are best practices for presenting contradictory results in this compound studies within a thesis or publication?

- Methodological Answer: Use dedicated sections (e.g., "Limitations" or "Discordant Findings") to contextualize contradictions. Provide raw data in appendices and discuss potential sources of error (e.g., batch variability, assay sensitivity). Cite conflicting studies to encourage further investigation .

Q. How should researchers handle missing or incomplete data in longitudinal studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.